molecular formula C8H11ClN2O2 B169738 2-butyl-4-chloro-1H-imidazole-5-carboxylic acid CAS No. 149968-28-5

2-butyl-4-chloro-1H-imidazole-5-carboxylic acid

Cat. No. B169738
M. Wt: 202.64 g/mol
InChI Key: FETCESOEGZHHTR-UHFFFAOYSA-N
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Description

“2-butyl-4-chloro-1H-imidazole-5-carboxylic acid” is a compound with the CAS Number: 149968-28-5 . It has a molecular weight of 202.64 . The compound is a solid at room temperature .


Molecular Structure Analysis

The InChI code for “2-butyl-4-chloro-1H-imidazole-5-carboxylic acid” is 1S/C8H11ClN2O2/c1-2-3-4-5-10-6 (8 (12)13)7 (9)11-5/h2-4H2,1H3, (H,10,11) (H,12,13) . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

“2-butyl-4-chloro-1H-imidazole-5-carboxylic acid” is a solid at room temperature . It has a molecular weight of 202.64 . More detailed physical and chemical properties might be found in related documents .

Scientific Research Applications

1. Antimicrobial Evaluation

  • Application Summary : The compound was used in the synthesis of 2-((4-chloro-1H-imidazol-5-yl)methylene)benzofuran-3(2H)-ones, which were tested for their in vitro antimicrobial activity .
  • Methods of Application : The oxidation of 3-(4-chloro-1H-imidazol-5-yl)-1-(2-hydroxyphenyl)prop-2-en-1-ones with mercuric(II) acetate in polyethylene glycol (PEG-400) gave the corresponding 2-((4-chloro-1H-imidazol-5-yl)methylene)benzofuran-3(2H)-ones .
  • Results : The newly synthesized compounds were tested for their in vitro antimicrobial activity .

2. Synthesis of Chromone Derivatives

  • Application Summary : The compound was used in the synthesis of novel chromone derivatives containing imidazole moiety .
  • Methods of Application : The condensation of 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde with various substituted o-hydroxy acetophenones in the presence of 40% KOH in PEG-400 gives the chalcones. Oxidative cyclisation of chalcones with a catalytic amount of iodine in the presence of DMSO gives chromones .
  • Results : Chalcones and Chromones were obtained in satisfactory yield .

3. Preparation of 2-butyl-4-chloro-5-formylimidazole

  • Application Summary : This compound is used in the preparation of 2-butyl-4-chloro-5-formylimidazole, which is a key intermediate in the synthesis of the antihypertensive drug losartan .
  • Methods of Application : The method involves a condensation reaction of pentamidine hydrochloride, followed by a dehydration reaction to obtain 2-butyl-1H-imidazole-5 (4H)-ketone. Finally, 2-butyl-1H-imidazole-5 (4H)-ketone is reacted with N,N-dimethylformamide in the presence of phosphorus oxychloride .

4. Synthesis of Dialkyl 4-(2-butyl-5-chloro-1H-imidazol-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

  • Application Summary : This compound is used in the preparation of symmetrical esters of dialkyl 4-(2-butyl-5-chloro-1H-imidazol-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate .
  • Methods of Application : The specific methods of application or experimental procedures are not provided in the sources .
  • Results : The specific results or outcomes obtained are not provided in the sources .

5. Preparation of Symmetrical Esters

  • Application Summary : This compound is used in the preparation of symmetrical esters of dialkyl 4-(2-butyl-5-chloro-1H-imidazol-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate .
  • Methods of Application : The specific methods of application or experimental procedures are not provided in the sources .
  • Results : The specific results or outcomes obtained are not provided in the sources .

6. Synthesis of 2-Butyl-4-Chloro-5-Formylimidazole

  • Application Summary : This compound is used in the preparation of 2-butyl-4-chloro-5-formylimidazole, which is a key intermediate in the synthesis of the antihypertensive drug losartan .
  • Methods of Application : The method involves a condensation reaction of pentamidine hydrochloride, followed by a dehydration reaction to obtain 2-butyl-1H-imidazole-5 (4H)-ketone. Finally, 2-butyl-1H-imidazole-5 (4H)-ketone is reacted with N,N-dimethylformamide in the presence of phosphorus oxychloride .

Safety And Hazards

The compound has been classified with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-butyl-5-chloro-1H-imidazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2O2/c1-2-3-4-5-10-6(8(12)13)7(9)11-5/h2-4H2,1H3,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FETCESOEGZHHTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC(=C(N1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80472680
Record name 1H-Imidazole-4-carboxylic acid, 2-butyl-5-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80472680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-butyl-4-chloro-1H-imidazole-5-carboxylic acid

CAS RN

149968-28-5
Record name 1H-Imidazole-4-carboxylic acid, 2-butyl-5-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80472680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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